
5-Bromopyrimidin-4-ol
Overview
Description
5-Bromopyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C4H3BrN2O It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidin-4-ol typically involves the bromination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidin-4-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 4th position can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-aminopyrimidin-4-ol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Synthetic Applications
Electrophilic Alkylation
5-Bromopyrimidin-4-ol serves as a precursor in the synthesis of various pyrimidine derivatives. A notable application is its use in electrophilic alkylation reactions. For instance, researchers have developed a method that utilizes 5-bromopyrimidine to synthesize medicinally relevant 4-aryl-5-alkynylpyrimidines through a Brønsted acid-catalyzed process. This method involves the alkylation of arenes followed by oxidative re-aromatization, showcasing the compound's utility in generating complex molecular architectures .
Cross-Coupling Reactions
The compound is also employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This approach allows for the formation of carbon-carbon bonds, facilitating the synthesis of diverse arylpyrimidine derivatives that are of interest in pharmaceutical research .
Pharmacological Potential
Research indicates that derivatives of this compound exhibit significant biological activity. For example, studies have synthesized disubstituted pyrimidines that act as selective 5-HT2C receptor agonists, which are potential candidates for treating various psychiatric disorders. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring enhance selectivity and potency against this receptor subtype .
Anticancer Research
Some derivatives have been evaluated for their anticancer properties. The incorporation of the this compound moiety into larger molecular frameworks has shown promise in targeting cancer cell lines, indicating its potential role in developing novel anticancer agents.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromopyrimidin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the hydroxyl group at the 4th position, making it less reactive in certain types of chemical reactions.
4-Hydroxypyrimidine:
5-Chloropyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-Bromopyrimidin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Biological Activity
5-Bromopyrimidin-4-ol is a heterocyclic compound with significant biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₄H₃BrN₂O, characterized by a bromine atom at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring. This unique structure contributes to its diverse reactivity and biological activity.
1. Enzyme Inhibition
This compound has been identified as an inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism and implicated in tumor progression and metastasis. This inhibition suggests potential applications in cancer treatment, as it may hinder tumor growth and spread.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms. Studies have demonstrated its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
3. Antitumor Potential
While preliminary studies suggest that this compound may possess antitumor properties, further investigation is necessary to elucidate its mechanisms of action and efficacy across different cancer models. The compound's ability to inhibit critical enzymes in cancer pathways positions it as a promising lead for anticancer drug development.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors:
- Thymidine Phosphorylase Inhibition : By binding to the active site of thymidine phosphorylase, this compound blocks substrate access, thereby inhibiting the enzyme's function. This action can disrupt nucleotide synthesis in cancer cells, potentially leading to reduced cell proliferation.
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival, although specific mechanisms remain to be fully characterized.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
Applications in Medicinal Chemistry
This compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural features allow it to be modified into various derivatives that can enhance selectivity and potency against specific biological targets .
Potential Therapeutic Applications
The ongoing research into this compound's biological activity suggests several therapeutic avenues:
- Cancer Treatment : As an inhibitor of thymidine phosphorylase, it may be developed into novel anticancer therapies.
- Antimicrobial Agents : Its demonstrated antimicrobial properties could lead to new treatments for infections resistant to current antibiotics.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of 5-Bromopyrimidin-4-ol derivatives using microwave-assisted methods?
Methodological Guidance: Utilize microwave-assisted protocols to enhance reaction efficiency. For example, a tandem Heck-Sonogashira cross-coupling reaction with this compound derivatives and aryl alkynyl substrates can be performed under controlled microwave conditions (e.g., 100–150°C, 30–60 minutes). Monitor variables like catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and microwave power to improve yield and selectivity .
Q. What purification techniques are recommended for isolating this compound intermediates?
Methodological Guidance: Combine column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) with recrystallization (using ethanol or acetonitrile) to achieve >95% purity. For halogenated derivatives, ensure inert atmospheres during purification to prevent decomposition. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can validate purity .
Q. Which analytical methods are critical for characterizing this compound derivatives?
Methodological Guidance: Employ - and -NMR to confirm regiochemistry and substituent positions. Mass spectrometry (ESI-TOF) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl stretching at 3200–3400 cm). X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Q. How should this compound be stored to maintain stability?
Methodological Guidance: Store under anhydrous conditions in sealed, light-resistant containers at –20°C. Pre-purge storage vials with argon to minimize oxidative degradation. For short-term use, desiccators with silica gel are sufficient .
Advanced Research Questions
Q. How can cross-coupling reactions be tailored to synthesize this compound-based heterocycles?
Methodological Guidance: Design Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings using this compound as a key intermediate. For example, react with boronic acids (1.2 equiv) under Pd(OAc)₂ catalysis (2 mol%) and K₂CO₃ base in dioxane/water (4:1) at 80°C. Silver nitrate (5 mol%) can facilitate cyclization to fused pyrido[2,3-d]pyrimidines .
Q. What strategies resolve contradictory data in bromination regioselectivity for pyrimidin-4-ol derivatives?
Methodological Guidance: Compare bromination under electrophilic (Br₂/FeCl₃) vs. radical (NBS/AIBN) conditions. Use DFT calculations to predict preferential C5 bromination due to electron-withdrawing effects of the hydroxyl group. Validate with kinetic studies (e.g., -NMR monitoring) and isotopic labeling .
Q. How do substituents at the C5 and C4 positions influence the bioactivity of this compound derivatives?
Methodological Guidance: Synthesize analogs with varying substituents (e.g., Cl, CF₃, or methyl groups) and assess binding to target enzymes (e.g., kinases) via SPR or ITC. The bromo group enhances halogen bonding, while the hydroxyl group participates in hydrogen bonding, as shown in docking studies with PyMOL or AutoDock .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?
Methodological Guidance: Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA to evaluate nucleophilic attack sites (e.g., C2 vs. C6). Solvent effects (PCM model) and transition-state optimization (NEB method) refine predictions. Compare with experimental kinetic data .
Q. How can multi-step syntheses integrate this compound into complex polycyclic frameworks?
Methodological Guidance: Combine sequential cross-coupling (e.g., Heck, Ullmann) with cyclization steps. For example, after Sonogashira coupling, employ AgNO₃-mediated cyclization to form pyrido[2,3-d]pyrimidines. Optimize protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. What experimental designs mitigate side reactions during halogen exchange in this compound derivatives?
Methodological Guidance: Use CuI/LiBr in DMF for bromine-to-iodine exchange at 120°C. Monitor reaction progress via TLC (silica gel, UV detection) and quench with aqueous Na₂S₂O₃ to eliminate residual iodine. For fluorine substitution, employ Balz-Schiemann conditions (NaNO₂/HF-pyridine) .
Properties
IUPAC Name |
5-bromo-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIGLPOBRSBNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066533 | |
Record name | 5-Bromo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-30-1 | |
Record name | 5-Bromo-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19808-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019808301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Pyrimidinone, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromo-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.